molecular formula C8H7BrF3NO B1400415 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1356483-46-9

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1400415
M. Wt: 270.05 g/mol
InChI Key: RPYDNNYEBHKJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

To a solution of 1-(5-bromo-pyridin-3-yl)-ethanone (1.0 g, 5.0 mmol) in THF (dry, 25 ml) at room temperature is added tetrabutyl-ammonium fluoride (0.35 ml, 1M in THF, 0.35 mmol). Then trimethyl-trifluoromethyl-silane (3.25 ml, 2.0M in THF, 6.5 mmol) is added to the reaction mixture dropwise. The reaction mixture is stirred for 3 h. Then HCl (4N, 6.6 ml, 26.5 mmol) is added to the mixture. The reaction mixture is stirred for 4 h at room temperature and then is neutralized by adding Na2CO3 powder slowly. The resulting mixture is partitioned between water and EtOAc, and the aqueous phase is extracted with EtOAc. The combined organic phases are concentrated in vacuo. The crude mixture is separated by flash silica gel column (EtOAc/Heptane 0 to 30% gradient, then 30%) to obtain 1.12 g 2-(5-bromo-3-pyridyl)-1,1,1-trifluoro-propan-2-ol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
catalyst
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[N:6][CH:7]=1.C[Si](C)(C)[C:13]([F:16])([F:15])[F:14].Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])([CH3:9])[C:13]([F:16])([F:15])[F:14])[CH:5]=[N:6][CH:7]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.35 mL
Type
catalyst
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture is partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture is separated by flash silica gel column (EtOAc/Heptane 0 to 30% gradient

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C(F)(F)F)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.